molecular formula C9H16Br2N4 B1395434 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide CAS No. 1315365-13-9

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Cat. No. B1395434
M. Wt: 340.06 g/mol
InChI Key: LPOMMSPMAIPIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide” is a chemical compound used in scientific research. It is a salt with a molecular weight of 340.06 . The IUPAC name for this compound is [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the structure of the compound, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyridazine ring, which is part of the structure of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

The pyrrolidine ring, which is part of the structure of the compound, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.06 . The InChI code for the compound is 1S/C9H14N4.2BrH/c10-7-8-3-2-6-13 (8)9-4-1-5-11-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H .

properties

IUPAC Name

1-pyridazin-3-yl-1,4-diazepane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOMMSPMAIPIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=CC=C2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
Reactant of Route 6
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1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

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